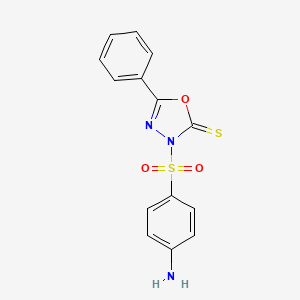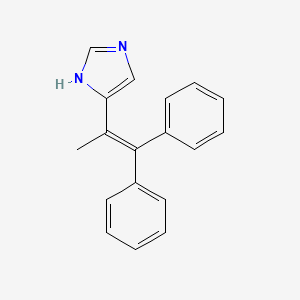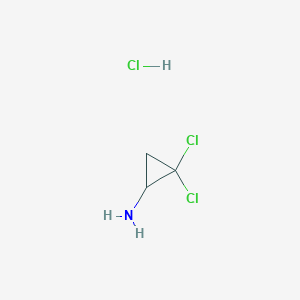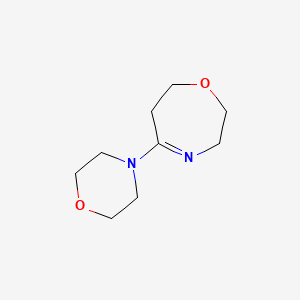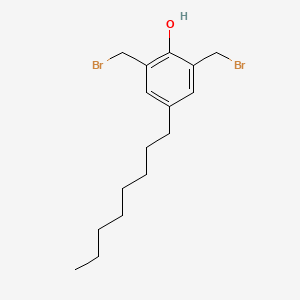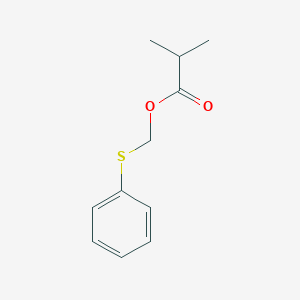
(Phenylsulfanyl)methyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:
(Phenylsulfanyl)methyl 2-methylpropanoate
It consists of three main components:
- A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
- The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:
-
Thiol-Esterification Reaction:
- React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
- The reaction yields the desired ester product.
-
Radical Addition Reaction:
- Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
- Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
- The radical addition leads to the formation of “this compound.”
Industrial Production
The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.
Analyse Chemischer Reaktionen
Reactivity
“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.
Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
- Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products
- Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:
- Organic synthesis as a building block.
- Medicinal chemistry for drug design.
- Material science for functionalized polymers.
Wirkmechanismus
The exact mechanism of action depends on its specific application. For example:
- As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In polymer chemistry, it participates in polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.
Eigenschaften
CAS-Nummer |
112607-89-3 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
phenylsulfanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
IHNXSEOKJZBCTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


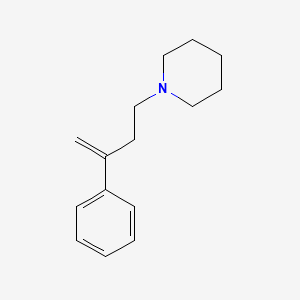
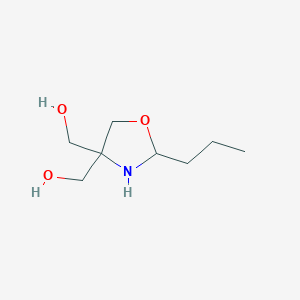
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
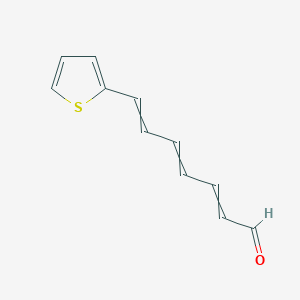
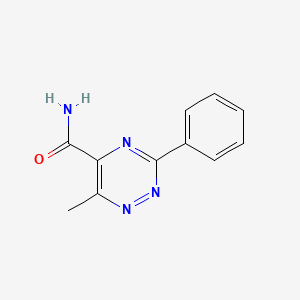
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
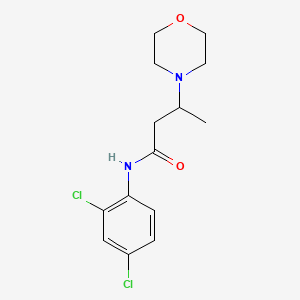
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
